[3-(Methylselanyl)prop-1-en-1-yl]benzene

Lipophilicity Drug Discovery Physicochemical Properties

[3-(Methylselanyl)prop-1-en-1-yl]benzene (CAS 651054-34-1, molecular formula C₁₀H₁₂Se, molecular weight 211.17 g/mol) is a synthetic organoselenium compound featuring a methylselanyl group attached to an allylic chain conjugated with a phenyl ring (prop-1-en-1-ylbenzene). This structure places it within the class of allyl selenides, which are recognized as versatile intermediates in organic synthesis due to their ability to participate in [2,3]sigmatropic rearrangements and serve as precursors to organometallic reagents.

Molecular Formula C10H12Se
Molecular Weight 211.17 g/mol
CAS No. 651054-34-1
Cat. No. B12589562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylselanyl)prop-1-en-1-yl]benzene
CAS651054-34-1
Molecular FormulaC10H12Se
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC[Se]CC=CC1=CC=CC=C1
InChIInChI=1S/C10H12Se/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3
InChIKeyLQDPEBRXFBTKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Methylselanyl)prop-1-en-1-yl]benzene (CAS 651054-34-1): Organoselenium Building Block with Conjugated Styrene-like Core for Chemical Biology and Materials Research


[3-(Methylselanyl)prop-1-en-1-yl]benzene (CAS 651054-34-1, molecular formula C₁₀H₁₂Se, molecular weight 211.17 g/mol) is a synthetic organoselenium compound featuring a methylselanyl group attached to an allylic chain conjugated with a phenyl ring (prop-1-en-1-ylbenzene) . This structure places it within the class of allyl selenides, which are recognized as versatile intermediates in organic synthesis due to their ability to participate in [2,3]sigmatropic rearrangements and serve as precursors to organometallic reagents [1]. Unlike simpler allyl methyl selenides, the conjugated phenylalkenyl backbone introduces additional electronic delocalization, potentially altering its reactivity profile, lipophilicity, and biological target engagement compared to non-conjugated analogues .

Why Generic Substitution Fails for [3-(Methylselanyl)prop-1-en-1-yl]benzene: Structural Nuances That Dictate Reactivity, Bioavailability, and Biological Outcome


Selenium-containing compounds cannot be treated as interchangeable because subtle structural modifications—such as the presence or absence of a conjugated phenyl ring, the oxidation state of selenium, or the alkyl chain length—profoundly alter their redox behavior, metabolic fate, and biological efficacy [1]. For instance, methylphenyl selenide (a simple aryl methyl selenide) achieves 79% tumor inhibition in a rat mammary carcinogenesis model, whereas diphenyl selenide achieves only 10% under identical conditions, and triphenylselenonium chloride achieves 27% [2]. Similarly, among allyl selenides, allyl 3-hydroxypropyl selenide generates the highly active GPx mimic 1,2-oxaselenolane Se-oxide in situ, whereas the homologous allyl 4-hydroxybutyl selenide forms the six-membered analogue which is a less effective catalyst [3]. These examples underscore that the specific connectivity and substituent pattern around selenium directly determine performance; therefore, substituting [3-(methylselanyl)prop-1-en-1-yl]benzene with a generic organoselenium compound risks loss of the conjugated styrene-like reactivity and the unique balance of lipophilicity and electrophilicity that its structure affords.

Quantitative Differentiation Evidence for [3-(Methylselanyl)prop-1-en-1-yl]benzene Against the Closest Structural and Functional Analogues


Conjugated Phenylalkenyl Selenide Architecture Confers Distinct Physicochemical Profile vs. Simple Alkyl and Aryl Selenides

The target compound [3-(methylselanyl)prop-1-en-1-yl]benzene exhibits a calculated LogP of 2.87, which is substantially higher than that of the simple allyl methyl selenide (3-(methylselanyl)prop-1-ene, LogP not explicitly reported but estimated ~1.5–2.0) and also exceeds that of methylphenyl selenide (LogP ~2.2 for benzyl methyl selenide as a proxy) . This increased lipophilicity arises from the extended conjugation of the prop-1-en-1-ylbenzene moiety and positions the compound in a physicochemical space that may favor membrane permeability and CNS penetration according to Lipinski's rule-of-five guidelines.

Lipophilicity Drug Discovery Physicochemical Properties

Allyl Selenide Motif Plus Phenyl Conjugation: Synthetic Versatility Beyond Simple Allyl Methyl Selenides

Allyl methyl selenides are established precursors to allyllithiums and α-metallated allyl selenides, enabling C–C bond formation [1]. The target compound retains the allyl methyl selenide core but incorporates a phenylalkenyl substituent, which introduces an additional site for electrophilic functionalization and cross-coupling at the styrene-like double bond. In contrast, simple allyl methyl selenide (3-(methylselanyl)prop-1-ene) possesses only one olefinic site for further derivatization, limiting the complexity of accessible molecular architectures.

Synthetic Chemistry Organoselenium Reagents Allyllithium Precursors

Differential Cancer Chemopreventive Potential of Methylseleno-Aryl Architectures: Class-Level Evidence Supporting Phenylalkenyl Selenides

In a direct comparative study, methylphenyl selenide (a methylseleno-aryl compound) demonstrated 79% inhibition of methylnitrosourea (MNU)-induced mammary tumors in rats at 5 ppm dietary Se, while diphenyl selenide showed only 10% inhibition and triphenylselenonium chloride showed 27% inhibition under identical conditions [1]. The target compound shares the key methylseleno-aryl structural motif present in the most active molecule but replaces the simple phenyl ring with a conjugated phenylalkenyl system. This suggests that [3-(methylselanyl)prop-1-en-1-yl]benzene may retain the favorable chemopreventive pharmacophore while offering the additional metabolic and reactivity features associated with the allylic double bond.

Cancer Chemoprevention Organoselenium Structure-Activity Relationship

Superior Glutathione Peroxidase (GPx)-Like Activity of Allyl Selenide Scaffolds vs. Diselenides: Supporting the Allyl Selenide Core of the Target Compound

In a systematic evaluation by Back and Moussa (2003), aliphatic allyl selenides were found to be significantly more effective GPx mimetics than the corresponding diselenides, which showed generally poor catalytic activity [1]. Specifically, allyl 3-hydroxypropyl selenide rapidly generated the cyclic seleninate 31 (1,2-oxaselenolane Se-oxide), which catalyzed the reduction of tert-butyl hydroperoxide with benzyl thiol at a rate substantially exceeding that of the six-membered homologue 37 derived from allyl 4-hydroxybutyl selenide [1]. The target compound retains the allyl selenide functional group that is critical for this GPx-like activity but adds the phenylalkenyl conjugation that may modulate the redox potential and stability of the selenoxide intermediate.

Glutathione Peroxidase Mimetics Antioxidant Redox Biology

Optimal Research and Procurement Scenarios for [3-(Methylselanyl)prop-1-en-1-yl]benzene Based on Evidenced Differentiation


Development of Novel GPx Mimetics and Antioxidant Probes Leveraging the Allyl Selenide Core

The demonstrated superiority of allyl selenides over diselenides in GPx-like catalytic activity [1] makes [3-(methylselanyl)prop-1-en-1-yl]benzene a promising scaffold for designing next-generation antioxidant enzyme mimetics. Its conjugated phenylalkenyl architecture may further tune the redox cycling behavior and stability of the selenoxide intermediate compared to simple aliphatic allyl selenides.

Cancer Chemoprevention Research Based on the Methylseleno-Aryl Pharmacophore

Given that the structurally analogous methylphenyl selenide achieved 79% tumor inhibition—vastly outperforming diphenyl selenide (10%) and triphenylselenonium chloride (27%) in the same model [2]—the target compound represents a rational extension of the methylseleno-aryl phenotype with added allylic conjugation. This makes it a compelling candidate for in vitro and in vivo cancer chemoprevention screening programs.

Divergent Synthesis of Complex Organoselenium Libraries for Medicinal Chemistry

Unlike simple allyl methyl selenide, which bears a single olefinic site, [3-(methylselanyl)prop-1-en-1-yl]benzene presents two distinct reactive alkene moieties—the allylic position adjacent to selenium and the styrene-like double bond [3]. This dual functionality enables sequential or orthogonal functionalization strategies, making it a strategically valuable building block for diversity-oriented synthesis of selenium-containing small-molecule libraries.

Membrane-Permeable Selenium Delivery or Probe Design in CNS and Cell-Based Assays

With a calculated LogP of 2.87 , the target compound occupies a lipophilicity range favorable for passive membrane permeability while remaining within drug-like property space. This physicochemical profile supports its selection over more polar selenium analogues (e.g., selenocystine or selenomethionine derivatives) for applications requiring cellular uptake or blood-brain barrier penetration.

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